molecular formula C11H15ClN2O3S B3110990 N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-N-methylacetamide CAS No. 181481-36-7

N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-N-methylacetamide

Cat. No. B3110990
CAS RN: 181481-36-7
M. Wt: 290.77 g/mol
InChI Key: LJTDYWMRQBXIDT-UHFFFAOYSA-N
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Description

N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-N-methylacetamide, also known as CES-2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Occurrence and Control of Nitrogenous Disinfection By-Products in Drinking Water

Nitrogenous disinfection by-products (N-DBPs), including nitrosamines and haloacetonitriles, pose significant concerns due to their genotoxicity and cytotoxicity. The shift from chlorination to chloramination in water treatment to reduce trihalomethanes (THMs) can increase certain N-DBPs. Research suggests that water treatment processes like biofiltration are effective at removing N-DBP precursors such as amino acids and amines, indicating a complex relationship between water treatment methods and N-DBP formation (Bond et al., 2011).

Antioxidant Capacity Assays and Reaction Pathways

The ABTS/PP decolorization assay, widely used alongside DPPH assays, provides insights into the antioxidant capacity of compounds, including those of phenolic nature. This review elucidates the reaction pathways involved, highlighting the formation of coupling adducts with ABTS•+ and their oxidative degradation. The extent to which this coupling reaction contributes to total antioxidant capacity and the specificity of oxidation products requires further investigation (Ilyasov et al., 2020).

Biological Effects of Acetamide and Derivatives

A comprehensive review of acetamide and its derivatives, including N-methylacetamide and formamide, outlines their continued commercial importance and the biological consequences of exposure. This research emphasizes the need for updated information on the toxicology of these compounds, reflecting on their usage and biological responses (Kennedy, 2001).

Sulfonamide Drug Analogs and Biological Importance

Sulfonamide analogs, such as N-sulfonylamino azinones, have been extensively investigated for their biological activities, including antihypertensive, anti-inflammatory, and anticancer effects. This review highlights the synthesis and biological activities of these compounds, suggesting their potential in developing new therapeutic agents (Elgemeie et al., 2019).

Pretreatment to Enhance Protoporphyrin IX Accumulation in Photodynamic Therapy

This review focuses on pretreatments of the skin to improve clinical outcomes of photodynamic therapy (PDT) using ALA/MAL. Techniques such as the use of keratolytics, penetration enhancers, and temperature elevation during ALA application are discussed for optimizing protoporphyrin IX content and enhancing PDT efficacy (Gerritsen et al., 2008).

properties

IUPAC Name

N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c1-9(15)14(2)8-7-13-18(16,17)11-5-3-10(12)4-6-11/h3-6,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTDYWMRQBXIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CCNS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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